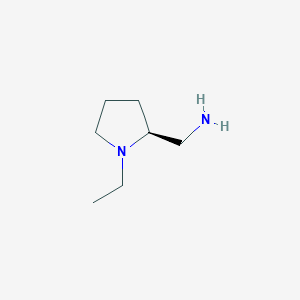
(S)-(-)-2-氨基甲基-1-乙基吡咯烷
概述
描述
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions required (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be determined through various experimental techniques .科学研究应用
Urinary Tract Infection Prevention
- Significance : Non-antibiotic preventive treatments like methenamine hippurate offer an alternative to antibiotics .
Catalysis for Cyclopentanone Synthesis
安全和危害
未来方向
属性
IUPAC Name |
[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349185 | |
| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | |
CAS RN |
22795-99-9 | |
| Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Chirality plays a crucial role in pharmaceutical research as enantiomers of a chiral molecule can exhibit different pharmacological activities. This is exemplified by the synthesis of [³H]raclopride and its (R)-isomer. [⁴] Both isomers stem from (R)- and (S)-2-aminomethyl-1-ethylpyrrolidine, respectively. Notably, only [³H]raclopride derived from the (S)-enantiomer displays potent dopamine-D2 receptor binding affinity, highlighting the importance of chirality in drug development. [⁴]
ANone: This compound serves as a key building block in the synthesis of various pharmaceuticals. For instance, it is used to synthesize [¹⁴C]remoxipride and [¹⁴C]raclopride, both potential neuroleptic agents. [¹] This involves reacting the compound with different acid chlorides derived from 2,6-dimethoxy[carboxy-¹⁴C]benzoic acid. [¹] It is also a precursor in the synthesis of (S)-123I-IBZM, a dopamine D2 receptor imaging agent. [²]
ANone: Yes, polarimetry has been established as a reliable method for determining the enantiomeric purity of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. [⁵] This method utilizes the compound's optical rotation at a specific wavelength and temperature to ascertain its purity and is particularly useful for quality control purposes. [⁵]
ANone: Research suggests that (S)-2-(Aminomethyl)-1-ethylpyrrolidine can be modified to create novel catalysts. In one study, it was used to synthesize a chiral bifunctional organocatalyst, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-ethylpyrrolidin-2-methyl)thiourea. This catalyst demonstrated significant potential in asymmetric Henry reactions, leading to the synthesis of (R)-aegeline, a bioactive compound. [⁹]
ANone: Yes, research shows its ability to coordinate with metal ions. In one study, (S)-2-(Aminomethyl)-1-ethylpyrrolidine formed a complex with palladium, resulting in trans‐Bis[(S)‐(−)‐2‐aminomethyl‐1‐ethylpyrrolidine‐κ2N]palladium(II) dichloride methanol trisolvate. [³] This complex exhibited a distinct crystal structure, indicating the compound's potential as a ligand in coordination chemistry. [³]
ANone: Research indicates that immobilizing (S)-2-(Aminomethyl)-1-ethylpyrrolidine on solid supports can enhance its catalytic properties. One study demonstrated that immobilizing it on SBA-15 yielded a heterogeneous catalyst with high efficiency and selectivity for the asymmetric aza-Michael–Henry tandem reaction. [⁸] This approach offers advantages like catalyst recyclability and easier product separation. [⁸]
ANone: Yes, research has identified polymorphism in compounds containing (S)-2-(Aminomethyl)-1-ethylpyrrolidine. For instance, rhodium(I) trifluoromethanesulfonate was found to exist in two distinct polymorphic forms. [⁷] This difference in crystal packing between polymorphs can impact physicochemical properties relevant to drug development. [⁷]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

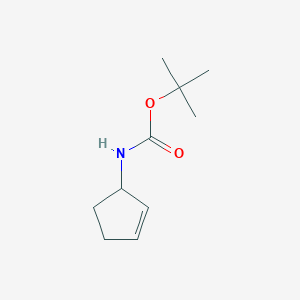
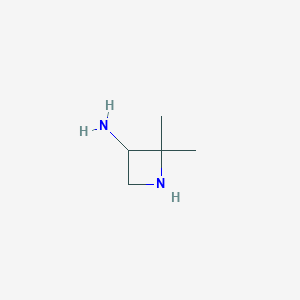
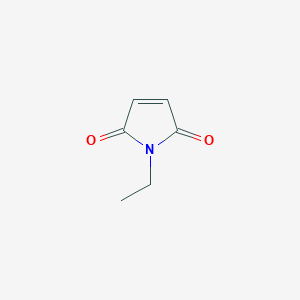
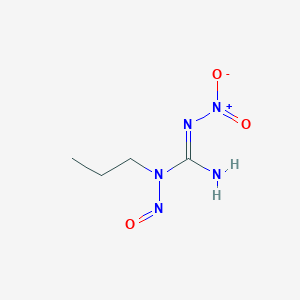
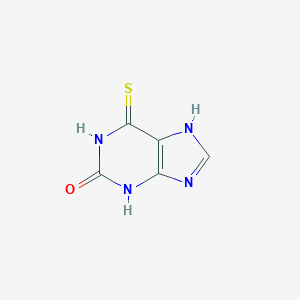
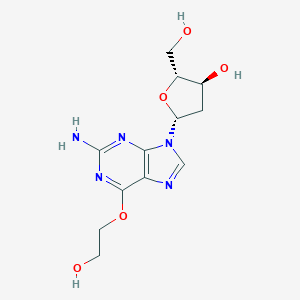
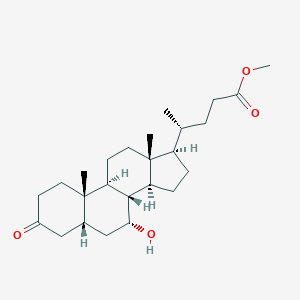
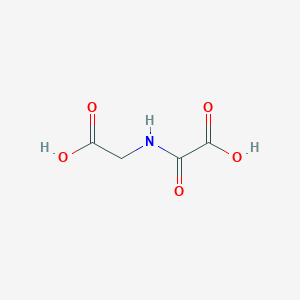
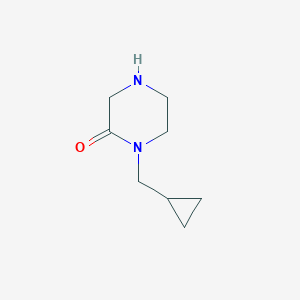
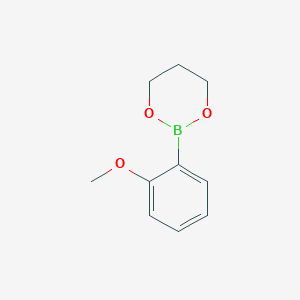
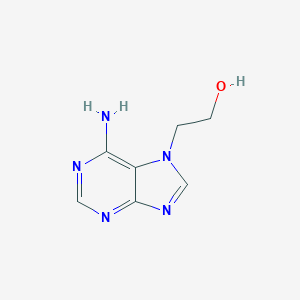


![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)